molecular formula C13H15NO4 B4773923 {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid

{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid

Cat. No. B4773923
M. Wt: 249.26 g/mol
InChI Key: JINMVCGEDAZSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, also known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to a specific type of receptor in the body that is involved in a variety of physiological processes.

Mechanism of Action

{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid exerts its effects by binding to A1 adenosine receptors in the body. These receptors are found in many different tissues and organs, including the heart, brain, and immune system. When {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid binds to these receptors, it triggers a series of biochemical and physiological responses that can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid are complex and multifaceted. Some of the key effects include the following:
- Reduction of heart rate and blood pressure
- Inhibition of platelet aggregation
- Neuroprotection against ischemic damage
- Anti-inflammatory effects
- Modulation of immune function

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid in lab experiments is its selectivity for A1 adenosine receptors. This allows researchers to study the specific effects of activating these receptors without affecting other receptors or systems in the body. However, there are also some limitations to using {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, including its relatively short half-life and potential for off-target effects at high doses.

Future Directions

There are many potential future directions for research on {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid. Some possible areas of focus include:
- Development of new synthetic methods for {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid that are more efficient and cost-effective
- Identification of new therapeutic applications for {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, such as in the treatment of neurodegenerative diseases or cancer
- Investigation of the molecular mechanisms underlying the effects of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid on A1 adenosine receptors
- Development of new analogs of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid with improved pharmacological properties and selectivity for A1 adenosine receptors
In conclusion, {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid is a promising compound with a wide range of potential applications in scientific research. Its selective activation of A1 adenosine receptors makes it a valuable tool for studying the physiological and biochemical effects of these receptors, and its potential therapeutic applications make it an exciting area of ongoing research.

Scientific Research Applications

{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid has been used in a wide range of scientific research applications, including studies on cardiovascular function, neuroprotection, and inflammation. One notable area of research has been the use of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid in the treatment of ischemic heart disease, which is caused by a lack of blood flow to the heart.

properties

IUPAC Name

2-[4-(cyclopropanecarbonylamino)-3-methylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-6-10(18-7-12(15)16)4-5-11(8)14-13(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINMVCGEDAZSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropanecarbonylamino)-3-methylphenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
Reactant of Route 2
Reactant of Route 2
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
Reactant of Route 3
Reactant of Route 3
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
Reactant of Route 4
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
Reactant of Route 5
Reactant of Route 5
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
Reactant of Route 6
Reactant of Route 6
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.